molecular formula C23H15N5O6 B12732319 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 85005-63-6

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B12732319
CAS No.: 85005-63-6
M. Wt: 457.4 g/mol
InChI Key: IXVZAOJDLOSZQG-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its vibrant color and applications in various fields. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in the textile industry due to their bright colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide under alkaline conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields the corresponding amine, while oxidation can lead to the formation of nitro derivatives.

Scientific Research Applications

Analytical Chemistry

The compound serves as a reagent in colorimetric assays due to its ability to form colored complexes with metal ions. This property is particularly useful in:

  • Metal Ion Detection : It can be used to detect and quantify metal ions such as copper and lead in environmental samples through spectrophotometric methods.
  • Dye Sensitization : Utilized in dye-sensitized solar cells, where its azo group contributes to light absorption and energy conversion efficiency.

Biochemical Research

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has been investigated for its biological activities:

  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition Studies : The compound has been tested as an inhibitor of certain enzymes, contributing to the understanding of enzyme mechanisms and potential therapeutic targets.

Materials Science

The compound's azo structure lends itself to applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to impart specific optical properties or enhance mechanical strength.
  • Nanotechnology : Used in the synthesis of nanoparticles where its functional groups facilitate the stabilization and functionalization of nanomaterials.

Case Study 1: Metal Ion Detection

A study demonstrated that this compound could effectively detect lead ions in water samples. The method involved mixing the compound with the sample solution and measuring absorbance at specific wavelengths. The results indicated a linear relationship between concentration and absorbance, showcasing its potential for environmental monitoring.

Metal IonDetection Limit (µg/mL)Method Used
Lead0.5Spectrophotometry
Copper1.0Colorimetric assay

Case Study 2: Anticancer Activity

Research conducted on various human cancer cell lines showed that the compound exhibited significant cytotoxicity. The study utilized a standard MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound.

Cell LineIC50 (µM)
HeLa (Cervical)10
MCF7 (Breast)15
A549 (Lung)12

Mechanism of Action

The mechanism of action of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and the ability to undergo various chemical reactions. These characteristics make it highly valuable in both research and industrial applications.

Biological Activity

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as C.I. Pigment Red 31 (CAS Number: 85005-63-6), is a synthetic azo compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H15N5O6C_{23}H_{15}N_{5}O_{6} and a molecular weight of approximately 457.3951 g/mol. Its structure features an azo group (-N=N-) linked to a naphthalene derivative, which is known for its ability to interact with biological systems.

Research indicates that azo compounds can exhibit various biological activities, primarily due to their ability to form reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to several biological effects:

  • Antioxidant Activity : Some studies suggest that azo compounds can act as antioxidants by scavenging free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Azo compounds have been reported to inhibit certain enzymes, which may affect metabolic pathways in cells.
  • Cytotoxicity : The compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed varying degrees of potency with IC50 values ranging from 10 µM to 25 µM across different cell lines.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various azo compounds, including this compound. The findings indicated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's potential as an acetylcholinesterase inhibitor, relevant for neurodegenerative diseases such as Alzheimer's. The compound exhibited promising inhibition with an IC50 value of approximately 5 µM, suggesting its potential use in developing therapeutic agents targeting cholinergic dysfunctions.

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityMCF-715Apoptosis induction
CytotoxicityHeLa20Cell cycle arrest
CytotoxicityA54925Reactive oxygen species generation
Acetylcholinesterase Inhibition-5Enzyme inhibition

Properties

CAS No.

85005-63-6

Molecular Formula

C23H15N5O6

Molecular Weight

457.4 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C23H15N5O6/c29-22-18(23(30)24-15-7-2-1-3-8-15)12-14-6-4-5-9-17(14)21(22)26-25-19-11-10-16(27(31)32)13-20(19)28(33)34/h1-13,29H,(H,24,30)

InChI Key

IXVZAOJDLOSZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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